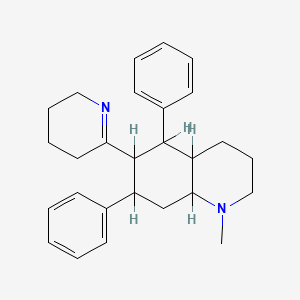
Lobinaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobinaline is a natural product found in Lobelia cardinalis with data available.
Scientific Research Applications
Neuroprotective Properties
Lobinaline exhibits significant neuroprotective effects, primarily through its interactions with nicotinic acetylcholine receptors (nAChRs) and the dopamine transporter (DAT).
Case Studies
- A study demonstrated that this compound significantly increased dopamine release in rat striatal slices preloaded with tritiated dopamine, suggesting its role in enhancing dopaminergic neurotransmission .
- In vivo experiments showed that this compound could protect dopaminergic neurons from neurotoxic damage induced by MPTP, a neurotoxin used to model Parkinson's disease .
Treatment of Substance Use Disorders
This compound has been identified as a promising candidate for treating substance use disorders (SUDs), particularly alcohol and nicotine dependence.
Pharmacological Insights
- Dopamine Modulation : this compound N-oxides have been shown to act as positive allosteric modulators of DAT, enhancing its potential in treating SUDs by mimicking the effects of established medications like bupropion and varenicline .
- Behavioral Studies : Research indicates that this compound can reduce alcohol consumption in animal models, supporting its potential application in alcohol use disorder treatments .
Clinical Implications
- The dual action on nAChRs and DAT positions this compound as a multifaceted therapeutic agent that could address both nicotine and alcohol dependencies effectively .
Free Radical Scavenging Activity
This compound's ability to scavenge free radicals adds another layer to its therapeutic potential, particularly in neurodegenerative diseases where oxidative stress is a contributing factor.
Research Findings
- In assays measuring free radical scavenging activity, this compound demonstrated potent antioxidant properties with an EC50 value significantly lower than that of lobeline, another alkaloid from Lobelia species . This suggests that this compound could mitigate oxidative damage in neuronal tissues.
Summary Table of Applications
Properties
Molecular Formula |
C27H34N2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-methyl-5,7-diphenyl-6-(2,3,4,5-tetrahydropyridin-6-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C27H34N2/c1-29-18-10-15-22-25(29)19-23(20-11-4-2-5-12-20)27(24-16-8-9-17-28-24)26(22)21-13-6-3-7-14-21/h2-7,11-14,22-23,25-27H,8-10,15-19H2,1H3 |
InChI Key |
MVIXAPHJOKOOEU-UHFFFAOYSA-N |
SMILES |
CN1CCCC2C1CC(C(C2C3=CC=CC=C3)C4=NCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CN1CCCC2C1CC(C(C2C3=CC=CC=C3)C4=NCCCC4)C5=CC=CC=C5 |
Synonyms |
lobinaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















